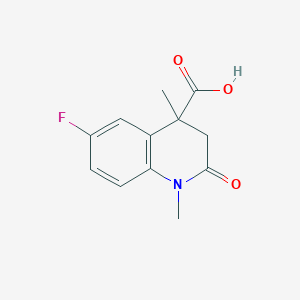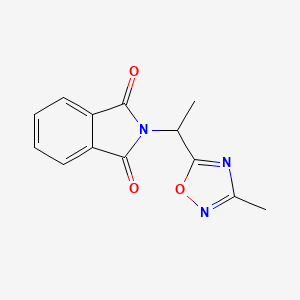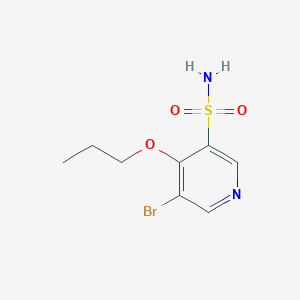
2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone is an organic compound that features a cyclopropylamino group and a dimethylpiperidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves the reaction of cyclopropylamine with a suitable piperidine derivative under controlled conditions. The reaction may require specific catalysts or solvents to achieve the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include steps for purification and quality control to meet industry standards.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups within the molecule.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
- 2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)propanone
- 2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)butanone
Uniqueness
2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
特性
分子式 |
C12H22N2O |
|---|---|
分子量 |
210.32 g/mol |
IUPAC名 |
2-(cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H22N2O/c1-9-4-3-5-10(2)14(9)12(15)8-13-11-6-7-11/h9-11,13H,3-8H2,1-2H3 |
InChIキー |
OXJYYZCBPIFBGU-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1C(=O)CNC2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




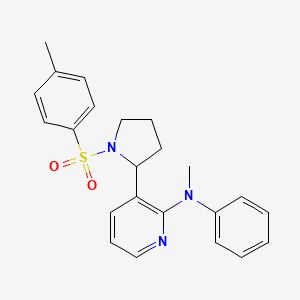

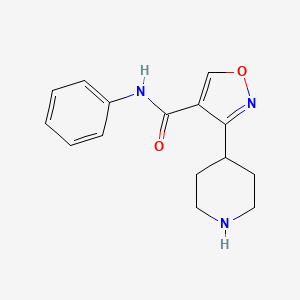



![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B11813531.png)
